Acid green 20

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

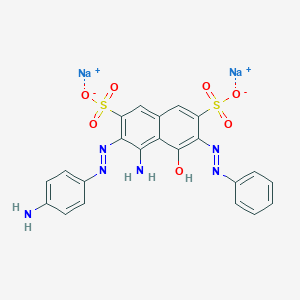

C22H16N6Na2O7S2 |

|---|---|

Molekulargewicht |

586.5 g/mol |

IUPAC-Name |

disodium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H18N6O7S2.2Na/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI-Schlüssel |

VGCGYVHOTSGFBE-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Acid Green 20 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, laboratory applications, and relevant protocols for Acid Green 20 (C.I. 20495). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this dye in their work.

Core Chemical and Physical Properties

This compound is a synthetic dye belonging to the double azo class.[1] It presents as a dark green to black powder and is primarily utilized for its coloring properties in various industrial and laboratory settings.[1][2]

General Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a concise reference for its identification and handling.

| Property | Value | Reference(s) |

| CI Name | This compound | [2][3] |

| CI Number | 20495 | [2][4] |

| CAS Number | 5850-39-5 | [2][3] |

| Molecular Formula | C₂₂H₁₆N₆Na₂O₇S₂ | [2][3] |

| Molecular Weight | 586.51 g/mol | [2][3] |

| Appearance | Dark green to black powder | [2][4] |

Physicochemical Data

For laboratory applications, a deeper understanding of the physicochemical properties is essential. The following table outlines key quantitative data for this compound.

| Property | Value | Reference(s) |

| Melting Point | >300°C (decomposes) | [5][6] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents. | [2][4] |

| pH | 5.5 - 6.5 (in a 1% solution) | [3] |

| Absorption Maximum (λmax) | Data not consistently available for C.I. 20495. Often co-listed with other green dyes. | |

| pKa | Data not available in the reviewed literature. | |

| Molar Absorptivity (ε) | Data not available in the reviewed literature. |

Behavior in Chemical Solutions

This compound exhibits distinct color changes in the presence of strong acids and bases, a characteristic feature of many acid dyes. These properties are crucial for understanding its behavior in different chemical environments during experimental procedures.

-

In 10% Sodium Hydroxide Solution: The solution turns purple.[2][4]

-

In Concentrated Sulfuric Acid: It forms a blue-green solution, which turns blue upon dilution and may form a precipitate.[2][4]

-

In Concentrated Nitric Acid: The dye produces a brown solution.[2][4]

Laboratory Applications and Experimental Protocols

The primary laboratory application of this compound is as a biological stain, particularly as a component of trichrome staining methods for the differentiation of tissue components.[7] It is often used as a counterstain for collagen, which it typically colors green or blue-green, providing a stark contrast to other cellular elements stained with different dyes.[7]

General Trichrome Staining Protocol (Adaptable for this compound)

Objective: To differentiate collagen fibers from muscle and cytoplasm in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

This compound Solution (0.5% w/v in distilled water with a drop of glacial acetic acid)

-

1% Acetic Acid Solution

-

Graded alcohols (e.g., 95%, 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through two changes of 100% alcohol and then 95% alcohol, for 3 minutes each.

-

Rinse well in distilled water.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash in running tap water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in a Biebrich scarlet-acid fuchsin solution for 15 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Mordanting:

-

Treat with a phosphotungstic/phosphomolybdic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

-

-

Collagen Staining:

-

Transfer slides directly to the this compound solution and stain for 5-10 minutes.

-

-

Final Rinse and Dehydration:

-

Rinse briefly in 1% acetic acid solution.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen and Mucin: Green

Solution Preparation

0.5% this compound Staining Solution:

-

Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

-

Add 1-2 drops of glacial acetic acid to acidify the solution slightly, which enhances staining.

-

Mix well until the dye is completely dissolved. Filter if necessary.

Visualizing Experimental Workflows

To aid in the understanding and execution of laboratory procedures involving this compound, the following diagrams, generated using the DOT language, illustrate a typical histological staining workflow.

Caption: General workflow for a trichrome staining protocol adaptable for this compound.

Safety and Handling

This compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of the powder.[3]

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[3]

Conclusion

References

- 1. newcomersupply.com [newcomersupply.com]

- 2. This compound - Acid Dark Green B - Acid Green B from Emperor Chem [emperordye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound|CAS NO.5850-39-5 [chinainterdyes.com]

- 5. Acid Green 20 [chembk.com]

- 6. This compound (C.I. 20495) [chembk.com]

- 7. Trichrome staining - Wikipedia [en.wikipedia.org]

Acid Green 20: A Technical Evaluation for Microscopy Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification of Acid Green 20 (C.I. 20495) as a fluorescent dye for microscopy. Despite being listed as a "fluorescent dye" by some commercial suppliers, a comprehensive review of scientific literature and technical data reveals no evidence to support its use in fluorescence microscopy. This compound is a disazo acid dye with primary applications in the textile, leather, and paper industries. Its chemical structure and known properties are not conducive to the generation of a reliable fluorescence signal required for microscopic imaging. This document provides a detailed analysis of this compound's characteristics and concludes that it is not a suitable tool for researchers in the field of biological imaging.

Introduction

The selection of appropriate fluorescent probes is critical for the success of fluorescence microscopy experiments. These molecules must exhibit specific photophysical properties, including a high molar extinction coefficient, significant fluorescence quantum yield, and photostability. This guide provides a technical assessment of this compound to determine its suitability as a fluorescent dye for microscopy.

Chemical and Physical Properties of this compound

This compound is a synthetic dye belonging to the disazo class of colorants.[1] Its primary function is to impart color to various materials through non-covalent interactions. Key properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 20495 | [1] |

| CAS Number | 5850-39-5 | [1] |

| Molecular Formula | C22H16N6Na2O7S2 | [1] |

| Molecular Weight | 586.51 g/mol | [1] |

| Appearance | Dark green to black powder | [1][2] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents. | [1][2] |

Spectral Properties

A thorough search of scientific databases and chemical repositories yielded no published data on the fluorescence excitation and emission spectra of this compound. While one commercial vendor, MedchemExpress, categorizes it as a "fluorescent dye," this classification is not supported by any provided spectral data or academic citations.[3] The primary scientific literature found for this compound focuses on its decolorization, a characteristic of industrial dyes rather than stable fluorescent probes for imaging.[4][5][6]

The absence of fluorescence data is a critical indicator that this compound is not used in fluorescence applications. For a compound to be a viable fluorescent dye for microscopy, its excitation and emission maxima, quantum yield, and photostability must be well-characterized.

Applications of this compound

The documented applications of this compound are exclusively in the industrial sector for dyeing materials.

Figure 1. Primary Industrial Applications of this compound.

There are no peer-reviewed research articles demonstrating the use of this compound for cellular staining or any form of biological imaging.

Safety and Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated. Material Safety Data Sheets (MSDS) indicate that it may cause eye and skin irritation, and is harmful if swallowed. The lack of comprehensive toxicological data raises concerns about its use in biological systems and with live cells.

Conclusion

-

Lack of Intrinsic Fluorescence: There is no scientific evidence to suggest that this compound possesses the necessary fluorescence properties for imaging. Azo dyes, in general, are not known for strong fluorescence.

-

Absence of Spectral Data: No published data exists for its excitation and emission spectra, quantum yield, or photostability.

-

No Documented Use in Microscopy: The scientific literature does not contain any examples of this compound being used as a fluorescent probe in microscopy.

-

Industrial Applications: Its established use is as a colorant for textiles, leather, and paper.

-

Undefined Biological Safety: The toxicological profile is incomplete, making its application in biological research inadvisable.

The classification of this compound as a "fluorescent dye" by a single supplier appears to be an anomaly and is not supported by the broader scientific and industrial consensus. Researchers seeking green fluorescent probes for microscopy should consider well-characterized and validated dyes such as those from the fluorescein, Alexa Fluor, or cyanine families.

The logical workflow for evaluating a potential fluorescent dye for microscopy is outlined below.

Figure 2. Evaluation workflow for a potential fluorescent microscopy dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Acid Dark Green B - Acid Green B from Emperor Chem [emperordye.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization for decolorization of azo dye this compound by ultrasound and H2O2 using response surface methodology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Optimization for decolorization of azo dye this compound by ultrasound and H{sub 2}O{sub 2} using response surface methodology (Journal Article) | ETDEWEB [osti.gov]

- 6. researchgate.net [researchgate.net]

A notable scarcity of published research exists regarding the specific applications of Acid Green 20 in cellular biology. While commercially available, its use appears predominantly confined to the textile and paper industries. This guide, therefore, addresses the broader landscape of green dyes employed in cellular and molecular biology, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive technical overview of viable alternatives.

This document will explore the applications, mechanisms, and experimental protocols for several widely used green dyes in cell-based assays, including other acid dyes and fluorescent probes for assessing cell health and function.

Section 1: Understanding Green Dyes in Cellular Staining

Green dyes utilized in cellular biology can be broadly categorized into two main types: acid dyes, which are typically used for histological staining, and fluorescent dyes, which are integral to a wide range of cell-based assays.

-

Acid Dyes: These anionic dyes, such as Acid Green 1 (Naphthol Green B), Fast Green FCF, and Light Green SF Yellowish, bind to positively charged components within cells and tissues, primarily proteins.[1] Their application in cellular biology is largely an extension of histological techniques, often used as counterstains to provide contrast to nuclear or other specific stains.[2][3][4]

-

Fluorescent Dyes: This diverse group of molecules absorbs light at a specific wavelength and emits it at a longer wavelength. In cellular biology, green fluorescent dyes are workhorses for assessing cell viability, cytotoxicity, apoptosis, and cell permeability. Their signals can be quantified using techniques like fluorescence microscopy and flow cytometry.

Section 2: Key Green Dyes and Their Cellular Applications

Due to the limited data on this compound, this section details the applications of more extensively documented green dyes in cellular biology.

Acid Green 1 (Naphthol Green B)

Primarily known for its use in histology to stain collagen, Acid Green 1 has limited but notable applications in broader cellular biology contexts, mainly related to protein staining.[5][6][7]

Mechanism of Action: Acid Green 1 is an anionic dye that forms electrostatic bonds with positively charged amino acid residues in proteins.[8]

Primary Applications:

-

Counterstaining in Histology: Used in trichrome staining methods to provide a green contrast to cytoplasm and muscle, which are stained with other dyes.[6]

-

Protein Staining in Electrophoresis: Can be used as a general protein stain in techniques like SDS-PAGE.

While not typically used for in vitro cell health assays, its protein-binding properties are the basis of its utility.

Fast Green FCF

A triarylmethane food dye, Fast Green FCF is also utilized as a biological stain and has been investigated for its effects on cellular processes.[9]

Mechanism of Action: Similar to other acid dyes, Fast Green FCF binds to proteins. Interestingly, recent research has shown it can inhibit α-synuclein fibrillogenesis and reduce its related cytotoxicity, suggesting interactions with specific protein conformations.[10]

Primary Applications:

-

Histological Counterstain: A common substitute for Light Green SF yellowish in Masson's trichrome staining due to its brilliant color and resistance to fading.[9]

-

Protein Staining: Used for staining proteins in electrophoresis.[9]

-

In Vitro Cytotoxicity Studies: Has been evaluated for its cytotoxic effects on cell lines such as HepG2.[11]

Quantitative Data Summary: Cytotoxicity of Fast Green FCF on HepG2 Cells [11]

| Concentration | Glucose Level | Cell Viability (% of Control) |

| 75 µg/ml | 25 mM | Significantly lower than control |

| 300 µg/ml | 5 mM | Significantly lower than control |

| 300 µg/ml | 25 mM | Significantly lower than control |

Green Fluorescent Dyes for Cell Viability and Cytotoxicity

A range of proprietary and non-proprietary green fluorescent dyes are central to modern cellular biology for assessing cell health. These dyes are often used in "live/dead" assays.

Core Principle: The most common mechanism relies on membrane integrity. Dyes like SYTOX Green and CellTox™ Green are cell-impermeant. They can only enter cells with compromised plasma membranes (a hallmark of late apoptosis or necrosis), where they bind to nucleic acids and fluoresce brightly.[12][13][14][15][16][17][18] Live cells with intact membranes exclude these dyes and therefore do not fluoresce.

Experimental Workflow: Live/Dead Cytotoxicity Assay

References

- 1. Molecular Probes apoptosis assay kits—Table 15.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Light green SF yellowish, Cytological counterstain (CAS 5141-20-8) | Abcam [abcam.com]

- 3. polysciences.com [polysciences.com]

- 4. newcomersupply.com [newcomersupply.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Naphthol Green B - Wikipedia [en.wikipedia.org]

- 7. gspchem.com [gspchem.com]

- 8. stainsfile.com [stainsfile.com]

- 9. Fast Green FCF - Wikipedia [en.wikipedia.org]

- 10. The food additive fast green FCF inhibits α-synuclein aggregation, disassembles mature fibrils and protects against amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. antibodiesinc.com [antibodiesinc.com]

- 13. mybiosource.com [mybiosource.com]

- 14. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [promega.jp]

- 15. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. takara.co.kr [takara.co.kr]

- 18. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]

Navigating the Spectrum of Safety: A Technical Guide to Acid Green 20 for Research Laboratories

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Acid Green 20, a synthetic dye utilized in various research applications. Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical data to ensure safe laboratory practices. While this compound is valuable in scientific studies, a thorough understanding of its properties and potential hazards is paramount for minimizing risk and ensuring a safe research environment.

Chemical and Physical Properties

This compound is a dark green to black powder that is soluble in water.[1][2][3] It is also soluble in ethylene glycol ether and slightly soluble in ethanol, but insoluble in other organic solvents.[1][2][3] The dye is chemically classified as a disazo dye.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H16N6Na2O7S2 | [1][4] |

| Molecular Weight | 586.51 g/mol | [1][4] |

| Appearance | Dark blue-green to green-black powder | [1] |

| Solubility | Soluble in water, ethylene glycol ether; slightly soluble in ethanol; insoluble in other organic solvents | [1][2][3] |

| pH | 5.5 - 6.5 (in solution) | [4] |

| Melting Point | >300°C | [1] |

| CAS Number | 5850-39-5 | [4] |

Hazard Identification and Toxicological Data

This compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4][5] Prolonged or repeated contact may lead to skin irritation.[4] Ingestion can result in gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4] It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4]

Table 2: Summary of Toxicological Information

| Hazard | Description | Reference |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation. | [4] |

| Skin Irritation | May cause skin irritation, especially in sensitive individuals. Prolonged or repeated contact may cause irritation. | [4] |

| Eye Irritation | May cause eye irritation and inflammation. | [4] |

| Respiratory Irritation | May cause irritation to the mucous membranes and upper respiratory tract. | [4] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [4] |

| Mutagenicity | Mutagenicity data has been reported, though specifics are not widely available. | [4] |

No specific LD50 or LC50 data for this compound was found in the reviewed safety data sheets.

Handling and Storage

Proper handling and storage are crucial to minimize exposure to this compound.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Minimize dust generation and accumulation.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Wash hands thoroughly after handling.[4]

-

Remove and launder contaminated clothing before reuse.[6]

Storage:

-

Keep containers tightly closed and in light-resistant containers.[4]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[5]

References

- 1. chembk.com [chembk.com]

- 2. This compound - Acid Dark Green B - Acid Green B from Emperor Chem [emperordye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Acid Dyes - this compound at Affordable Prices, Excellent Quality [dyesandpigments.co.in]

- 6. aljodye.com [aljodye.com]

- 7. targetmol.com [targetmol.com]

Unveiling the History of Acid Green 20: An Industrial Dye with a Scant Scientific Staining Past

While a comprehensive review of historical and scientific literature reveals Acid Green 20 (C.I. 20495) as a notable player in the industrial dyeing sector, its application in scientific and biological staining for microscopic analysis appears to be virtually nonexistent. Extensive searches have not yielded any established protocols or significant historical use of this compound for histological, cytological, or other scientific staining purposes.

This technical guide addresses the historical context of this compound, clarifies its primary applications, and explores related compounds that have found a place in biological laboratories.

This compound: Chemical Profile and Industrial Significance

This compound, also known by trade names such as Acid Dark Green B, is a disazo dye. Its primary role has been in the coloration of various materials, leveraging its properties as an acid dye.

| Chemical and Physical Properties | |

| C.I. Name | This compound |

| C.I. Number | 20495[1] |

| CAS Number | 5850-39-5[1] |

| Molecular Formula | C22H16N6Na2O7S2[1] |

| Molecular Weight | 586.51 g/mol [1] |

| Appearance | Dark green to black powder[1] |

| Solubility | Soluble in water (yielding a dark blue-green solution), slightly soluble in ethanol, and insoluble in many other organic solvents.[1] |

The industrial applications of this compound are well-documented and are primarily centered on its affinity for protein fibers.

| Industrial Applications of this compound |

| Dyeing of wool, silk, and nylon fabrics[1] |

| Printing on wool and silk textiles |

| Coloring of leather and paper products[1] |

The Absence of this compound in Scientific Staining Literature

Despite a thorough investigation into historical and contemporary scientific literature, there is no substantive evidence to suggest that this compound was ever a standard or even a niche stain in biological research. Histology and cytology have historically relied on a wide array of dyes, with specific green acid dyes being used for particular applications. However, this compound is not mentioned among them.

This absence suggests that its properties were likely not found to be suitable or superior to other available green dyes for the specific requirements of biological staining, which include selective binding to cellular components, stability, and providing good contrast for microscopy.

Alternative Green Acid Dyes in Histology

While this compound has not been adopted by the scientific community for staining, other green acid dyes have a well-established history. These are often used as counterstains in polychrome staining techniques to provide contrast to nuclear and other specific tissue elements.

-

Light Green SF Yellowish (C.I. 42095): A common counterstain in many trichrome staining methods, such as the Masson's trichrome stain. It is used to color collagen and cytoplasm, providing a contrasting green to the red of muscle fibers and the blue/black of nuclei.

-

Naphthol Green B (C.I. 10020; Acid Green 1): This dye has been used in histology for staining collagen.[2] It is a coordination complex of iron.[2]

Experimental Protocols and Data: A Necessary Omission

Given the lack of documented use of this compound in scientific staining, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or diagrams of signaling pathways or experimental workflows related to its use in a biological context. The creation of such materials would be speculative and not based on historical fact.

The workflow for general histological staining with an acid dye counterstain, however, can be generalized. The following diagram illustrates a typical workflow for a trichrome stain where a green acid dye might be used.

References

An In-depth Technical Guide to the Potential of Acid Green 20 as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide explores the viability of Acid Green 20 (C.I. 20495) as a pH indicator for laboratory and experimental use. While traditionally used as a textile dye, its molecular structure and observed color changes in acidic and alkaline environments suggest its potential as a reliable indicator for pH measurements. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its characterization as a pH indicator, and a framework for data presentation.

Introduction to this compound

This compound is a water-soluble anionic dye belonging to the disazo class of compounds.[1] Its chemical formula is C₂₂H₁₆N₆Na₂O₇S₂ with a molecular weight of 586.51 g/mol .[1][2][3] The presence of multiple ionizable functional groups, including sulfonic acid and amino groups, within its complex aromatic structure is the basis for its pH-dependent chromophoric properties.

Initial qualitative observations indicate that this compound exhibits distinct color changes in response to varying pH levels. Its aqueous solution is typically a dark blue-green.[2][3] In the presence of a strong base, such as a 10% sodium hydroxide solution, the color shifts to purple.[1][2][3] Conversely, in a highly acidic medium like concentrated sulfuric acid, it appears blue-green, which transitions to blue upon dilution.[1][2][3] These characteristics are promising for its application as a pH indicator.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 20495 | [2][3] |

| CAS Number | 5850-39-5 | [1][3] |

| Molecular Formula | C₂₂H₁₆N₆Na₂O₇S₂ | [1][2][3] |

| Molecular Weight | 586.51 g/mol | [1][2][3] |

| Appearance | Dark green to black powder | [2][3] |

| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in other organic solvents. | [1][2][3] |

Experimental Protocol: Spectrophotometric Determination of pKa

To quantitatively assess the potential of this compound as a pH indicator, its acid dissociation constant (pKa) must be determined. The pKa value represents the pH at which the acidic and basic forms of the indicator are present in equal concentrations. A common and accurate method for determining the pKa of a dye is through UV-Vis spectrophotometry.

Objective: To determine the pKa value and pH transition range of this compound using UV-Vis spectrophotometry.

Materials:

-

This compound dye

-

A series of buffer solutions with known pH values (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Distilled or deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments

Methodology:

-

Preparation of Stock Indicator Solution: Prepare a stock solution of this compound in distilled water. The concentration should be adjusted to yield an absorbance in the range of 1.0-1.5 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert law.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Universal buffer solutions or a series of standard buffers (e.g., citrate, phosphate, borate) can be used. The pH of each buffer solution should be accurately measured using a calibrated pH meter.

-

Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the this compound stock solution to a fixed volume of the buffer. Ensure the final concentration of the indicator is the same in all test solutions.

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectrum of this compound in each buffer solution over a wavelength range of approximately 400-800 nm.

-

Identify the λmax for both the acidic and basic forms of the indicator. These are the wavelengths at which the largest changes in absorbance are observed as the pH changes.

-

-

Data Analysis:

-

Plot the absorbance at the λmax of the basic form as a function of pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the indicator.

-

Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pH = pKa + log([In⁻]/[HIn]) where [In⁻] and [HIn] are the concentrations of the basic and acidic forms of the indicator, respectively. The ratio of these concentrations can be determined from the absorbance data.

-

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that would be collected and analyzed from the experimental protocol described above.

Table 2: Absorbance of this compound at Different pH Values (Hypothetical Data)

| pH | Absorbance at λmax (Acidic form) | Absorbance at λmax (Basic form) | Visible Color |

| 2.0 | 0.850 | 0.100 | Green |

| 3.0 | 0.845 | 0.110 | Green |

| 4.0 | 0.830 | 0.150 | Green |

| 5.0 | 0.750 | 0.250 | Blue-Green |

| 6.0 | 0.500 | 0.500 | Blue |

| 7.0 | 0.250 | 0.750 | Purple-Blue |

| 8.0 | 0.120 | 0.880 | Purple |

| 9.0 | 0.105 | 0.895 | Purple |

| 10.0 | 0.100 | 0.900 | Purple |

Table 3: Summary of this compound as a pH Indicator (Hypothetical Data)

| Parameter | Value |

| pKa | 6.0 |

| pH Transition Range | 5.0 - 7.0 |

| Color in Acidic Form (pH < 5.0) | Green |

| Color in Basic Form (pH > 7.0) | Purple |

Visualizations

Diagram 1: Experimental Workflow for pKa Determination

Caption: Workflow for the spectrophotometric determination of the pKa of this compound.

Diagram 2: Logical Relationship of pH and Indicator Form

Caption: Relationship between pH and the protonated/deprotonated forms of this compound.

Conclusion

The preliminary qualitative data for this compound strongly supports its potential as a pH indicator. The proposed experimental protocol provides a robust framework for the quantitative characterization necessary to validate its use in research and development settings. The determination of its pKa and a precise pH transition range, along with its distinct color change, would establish this compound as a valuable tool for scientists and professionals in various fields, including drug development where precise pH control and monitoring are critical. Further investigation into its performance in complex matrices and its stability over time is recommended for a complete evaluation of its applicability.

References

Technical Guide on Preliminary Studies of Acid Green 20 for In Vivo Imaging: A Feasibility Assessment

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the request for an in-depth technical guide on the preliminary studies of Acid Green 20 for in vivo imaging. Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no published studies on the use of this compound for in vivo imaging purposes.

This compound (C.I. 20495; CAS No. 5850-39-5) is classified as a double azo dye.[] Its primary applications are in the industrial sector for dyeing textiles such as wool and silk, as well as coloring leather and paper.[][2][3][4] While it is soluble in water and some organic solvents, its fluorescent properties have not been characterized in the context of biological imaging.[][2] Available safety data is limited to a Material Safety Data Sheet (MSDS), which indicates potential for irritation and harm if swallowed, but lacks the comprehensive toxicological, pharmacokinetic, and biodistribution data required for consideration as an in vivo imaging agent.[5]

Given the absence of specific research, it is not possible to provide a technical guide with quantitative data and established experimental protocols for this compound. However, to address the underlying interest in this area, we present two alternative pathways:

Alternative 1: A Technical Guide on a Well-Established Green Fluorescent Probe for In Vivo Imaging. We can provide a comprehensive technical guide, adhering to all original formatting requirements, on a well-vetted green fluorescent probe. Suitable candidates with extensive literature include:

-

Green Fluorescent Protein (GFP) and its variants (e.g., eGFP): Genetically encoded reporters that are widely used to study cellular and molecular processes in vivo.[4][5][6][7][8][9][10]

-

BODIPY (Boron-Dipyrromethene) Dyes: A class of small-molecule fluorescent dyes known for their high quantum yield, photostability, and tunable spectral properties, with several derivatives successfully used for in vivo imaging.[2][11][][13]

Alternative 2: A Proposed Research Framework for the Preclinical Evaluation of this compound as a Novel In Vivo Imaging Agent. This whitepaper would serve as a roadmap for researchers interested in investigating the potential of this compound. It would detail the necessary experimental stages, drawing upon established methodologies for validating new imaging probes. This framework would include the following core components:

Whitepaper: A Proposed Research Framework for the Preclinical Evaluation of this compound for In Vivo Imaging

This document outlines a phased approach to systematically evaluate the feasibility, safety, and efficacy of this compound as a novel fluorescent probe for in vivo imaging.

Phase 1: In Vitro Characterization and Cytotoxicity

The initial phase focuses on characterizing the fundamental photophysical properties of this compound in biologically relevant conditions and assessing its safety profile at a cellular level.

1.1. Physicochemical and Photophysical Properties

A summary of key parameters to be determined is presented in Table 1.

Table 1: Physicochemical and Photophysical Characterization of this compound

| Parameter | Method(s) | Purpose |

| Absorption Spectrum | UV-Vis Spectrophotometry | Determine the optimal excitation wavelength (λex). |

| Emission Spectrum | Fluorospectrometry | Determine the optimal emission wavelength (λem). |

| Quantum Yield (Φ) | Comparative method using a known standard (e.g., Fluorescein) | Quantify the efficiency of photon emission. |

| Molar Extinction Coefficient (ε) | Beer-Lambert Law Analysis | Measure the light-absorbing capacity at λex. |

| Photostability | Time-lapse fluorospectrometry under continuous illumination | Assess the dye's resistance to photobleaching. |

| Solubility & Stability | Spectrophotometry in various buffers (e.g., PBS, cell culture media) | Evaluate behavior and stability in physiological conditions. |

| Lipophilicity (LogP) | Shake-flask method (octanol/water) | Predict membrane permeability and potential for aggregation. |

1.2. In Vitro Cytotoxicity Assessment

Detailed protocols are required to assess the toxic effects of this compound on living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate relevant cell lines (e.g., HeLa, HEK293, and a cell line relevant to the intended imaging target) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Prepare a serial dilution of this compound in complete cell culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the this compound solutions and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cells are non-viable).

1.3. Cellular Uptake and Localization

Understanding how the dye interacts with cells is crucial.

Experimental Protocol: Confocal Microscopy for Cellular Uptake

-

Cell Culture: Grow cells on glass-bottomed dishes.

-

Staining: Incubate cells with a non-toxic concentration of this compound (determined from the MTT assay) for various time points (e.g., 15 min, 1 hr, 4 hrs).

-

Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus).

-

Imaging: Wash cells with PBS and image using a confocal microscope with appropriate laser lines and emission filters based on the photophysical characterization.

-

Analysis: Analyze images for dye internalization, distribution, and co-localization with organelle markers.

Phase 2: In Vivo Pharmacokinetics, Biodistribution, and Toxicology

This phase transitions the evaluation to a small animal model to understand how this compound behaves within a living organism.

Logical Workflow for In Vivo Evaluation

Caption: Workflow for the preclinical evaluation of a novel imaging agent.

2.1. Acute Toxicity Study A dose-escalation study in healthy mice is performed to determine the maximum tolerated dose (MTD) and observe any adverse effects.

2.2. Pharmacokinetics (PK) Blood samples are collected at multiple time points following intravenous administration of a safe dose of this compound. The concentration of the dye in plasma is measured (e.g., by fluorescence or LC-MS/MS) to determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| t1/2 | Elimination half-life. |

| AUC | Area under the concentration-time curve. |

| CL | Clearance rate from the body. |

2.3. Biodistribution The spatial and temporal distribution of this compound is assessed using whole-body optical imaging systems (e.g., IVIS). Following the final imaging time point, major organs are harvested, imaged ex vivo, and homogenized to quantify dye concentration.

Phase 3: Pilot In Vivo Imaging Study

The final preliminary phase involves using this compound in a relevant disease model to assess its imaging performance.

Experimental Protocol: Tumor Imaging in a Xenograft Mouse Model

-

Model Development: Establish subcutaneous tumors in immunodeficient mice by injecting cancer cells.

-

Dye Administration: Once tumors reach a suitable size, intravenously inject mice with a safe, effective dose of this compound.

-

In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor dye accumulation and clearance.

-

Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm signal localization.

-

Validation: Process the tumor and organs for histological analysis (e.g., H&E staining and fluorescence microscopy) to correlate the macroscopic signal with microscopic distribution.

We recommend pursuing Alternative 2 if the primary interest is in the process of evaluating a novel dye like this compound. If the goal is to have a ready-to-use guide for an established imaging agent, we recommend Alternative 1 . Please indicate your preference so we can proceed with generating the detailed technical guide or whitepaper.

References

- 2. preprints.org [preprints.org]

- 3. journals.asm.org [journals.asm.org]

- 4. news-medical.net [news-medical.net]

- 5. proteome.gs.washington.edu [proteome.gs.washington.edu]

- 6. In Vivo Imaging and Differential Localization of Lipid-Modified GFP-Variant Fusions in Embryonic Stem Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo imaging of green fluorescent protein-expressing cells in transgenic animals using fibred confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GFP variants for multispectral imaging of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Resolution In Vivo Imaging of Fluorescent Proteins Using Window Chamber Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Acid Green 20 Staining for Collagen Fiber Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and quantification of collagen fibers are critical in various research fields, including fibrosis, tissue engineering, and cancer biology. Acid Green 20, also known as Naphthol Green B, is an acid dye that can be utilized for the histological staining of collagen fibers. This document provides a detailed protocol for the application of this compound for staining collagen in tissue sections, adapted from established trichrome and differential staining methodologies. The underlying principle of this staining technique relies on the electrostatic interaction between the anionic sulfonate groups of the acid dye and the cationic amino acid residues of collagen under acidic conditions. This method results in the selective staining of collagen fibers, allowing for their visualization and subsequent analysis.

Experimental Protocols

This section details a step-by-step protocol for this compound staining of collagen fibers in paraffin-embedded tissue sections.

Reagent Preparation

-

This compound Staining Solution (1% w/v):

-

This compound (Naphthol Green B, C.I. 10020): 1 g

-

Distilled Water: 99 mL

-

Glacial Acetic Acid: 1 mL

-

Dissolve the this compound powder in distilled water and then add the glacial acetic acid. Mix well until fully dissolved. The solution is stable at room temperature.

-

-

Weigert's Iron Hematoxylin (for nuclear counterstaining):

-

Solution A: Hematoxylin (1% in 95% Ethanol)

-

Solution B: 29% Ferric Chloride in distilled water

-

Prepare fresh by mixing equal parts of Solution A and Solution B just before use.

-

-

1% Acetic Acid Solution:

-

Glacial Acetic Acid: 1 mL

-

Distilled Water: 99 mL

-

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of Xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in running tap water for 5 minutes.

-

Nuclear Staining (Optional): a. Stain nuclei with freshly prepared Weigert's Iron Hematoxylin for 5-10 minutes. b. Rinse well in running tap water for 5-10 minutes. c. Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds if necessary to remove background staining. d. "Blue" the nuclei by washing in running tap water for 5 minutes or immersing in Scott's tap water substitute.

-

Collagen Staining: a. Place the slides in the this compound staining solution for 15-20 minutes.

-

Differentiation and Washing: a. Rinse the slides briefly in distilled water. b. Differentiate in 1% acetic acid solution for 3-5 minutes to remove excess stain.

-

Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), followed by two changes of 100% ethanol (2 minutes each). b. Clear in two changes of xylene for 3 minutes each. c. Mount with a resinous mounting medium.

Expected Results

-

Collagen Fibers: Green

-

Nuclei: Black/Blue-black (if counterstained)

-

Cytoplasm and Muscle: Lighter shades of green or unstained, depending on the differentiation step.

Quantitative Data Presentation

While direct quantitative data for this compound staining is not widely published, a similar quantitative approach to the well-established Sirius Red/Fast Green method can be adapted. This involves dye elution and spectrophotometry. The following table provides an illustrative example of the type of data that could be generated.

| Sample Group | Mean Absorbance at ~630 nm (this compound) | Relative Collagen Content (%) |

| Control | 0.250 ± 0.015 | 100 |

| Treatment A | 0.125 ± 0.010 | 50 |

| Treatment B | 0.375 ± 0.020 | 150 |

This table presents hypothetical data for illustrative purposes. The optimal wavelength for absorbance measurement of eluted this compound should be determined empirically.

Diagrams

Caption: Experimental workflow for this compound staining of collagen fibers.

Caption: Electrostatic interaction between this compound and collagen fibers.

Application Notes: Green Counterstaining for Paraffin-Embedded Tissues

Introduction

These application notes provide a detailed protocol for the use of a green acid dye as a counterstain in paraffin-embedded tissue sections. While the initial inquiry specified Acid Green 20 (C.I. 20495), a thorough review of scientific literature indicates that its application in histological staining of paraffin-embedded tissues is not well-documented. However, a chemically similar and widely used alternative, Light Green SF Yellowish (Acid Green 5, C.I. 42095), serves as an excellent representative for this class of dyes. Light Green SF Yellowish is a standard component of the Masson's Trichrome staining procedure, where it is utilized to differentially stain collagen and other connective tissue elements.

The protocol outlined below is based on the well-established Masson's Trichrome stain, a cornerstone technique in histology for visualizing muscle, collagen fibers, fibrin, and nuclei. This method is invaluable for studying pathologies that involve changes in connective tissue, such as fibrosis in cardiac, hepatic, and renal tissues.

Principle of Staining

The Masson's Trichrome stain is a multi-step procedure that relies on the differential binding of anionic dyes to tissue components based on their porosity and charge. The protocol typically involves the sequential application of an iron hematoxylin for nuclear staining, a red acid dye (e.g., Biebrich scarlet-acid fuchsin) to stain cytoplasm and muscle, and a green or blue acid dye to stain collagen. Phosphotungstic and/or phosphomolybdic acid are used as differentiating agents. These large polyacids are thought to act as a link between the collagen fibers and the green dye, while also removing the red dye from the collagen, allowing for the specific green staining.

Data Presentation

The following tables summarize the key quantitative parameters for the Light Green SF Yellowish staining protocol as part of a Masson's Trichrome stain.

Table 1: Solution Preparation

| Reagent | Formulation |

| Weigert's Iron Hematoxylin (Working Solution) | Mix equal parts of Stock Solution A (1% Hematoxylin in 95% Alcohol) and Stock Solution B (4% Ferric Chloride in 1% HCl) |

| Biebrich Scarlet-Acid Fuchsin Solution | 90 mL of 1% aqueous Biebrich scarlet, 10 mL of 1% aqueous acid fuchsin, 1 mL of glacial acetic acid |

| Phosphotungstic/Phosphomolybdic Acid Solution | 5 g phosphotungstic acid, 5 g phosphomolybdic acid in 100 mL distilled water |

| Light Green SF Yellowish Solution | 2 g Light Green SF Yellowish, 2 mL glacial acetic acid in 100 mL distilled water |

| 1% Acetic Acid Solution | 1 mL glacial acetic acid in 99 mL distilled water |

Table 2: Staining Protocol Timings

| Step | Reagent | Incubation Time | Temperature |

| Deparaffinization & Rehydration | Xylene, Graded Alcohols, Water | ~20 minutes | Room Temp. |

| Mordanting (for formalin-fixed tissue) | Bouin's Solution | 1 hour | 56-60°C |

| Nuclear Staining | Weigert's Iron Hematoxylin | 10 minutes | Room Temp. |

| Cytoplasmic Staining | Biebrich Scarlet-Acid Fuchsin | 15 minutes | Room Temp. |

| Differentiation | Phosphotungstic/Phosphomolybdic Acid | 10-15 minutes | Room Temp. |

| Collagen Staining | Light Green SF Yellowish Solution | 5-10 minutes | Room Temp. |

| Rinsing | 1% Acetic Acid | 2-5 minutes | Room Temp. |

| Dehydration & Clearing | Graded Alcohols, Xylene | ~15 minutes | Room Temp. |

Experimental Protocol: Masson's Trichrome Stain with Light Green Counterstain

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections (4-5 µm thick) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (Stock A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

Light Green SF Yellowish Solution

-

1% Acetic Acid Solution

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Water bath or oven (56-60°C)

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Transfer to 70% ethanol for 3 minutes. e. Rinse in running tap water.

-

Mordanting (for formalin-fixed tissue): a. Pre-heat Bouin's solution to 56-60°C. b. Immerse slides in the pre-heated Bouin's solution for 1 hour. c. Allow slides to cool and wash thoroughly in running tap water until the yellow color is completely removed. d. Rinse in distilled water.

-

Nuclear Staining: a. Prepare fresh Weigert's iron hematoxylin working solution by mixing equal parts of stock solutions A and B. b. Stain in Weigert's iron hematoxylin for 10 minutes. c. Rinse in running warm tap water for 10 minutes. d. Wash in distilled water.

-

Cytoplasmic Staining: a. Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes. b. Wash in distilled water.

-

Differentiation: a. Immerse in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes, or until the collagen is not red.

-

Collagen Staining: a. Without rinsing, transfer the slides directly to the Light Green SF Yellowish solution and stain for 5-10 minutes.

-

Final Rinse: a. Rinse briefly in 1% acetic acid solution for 2-5 minutes. b. Wash in distilled water.

-

Dehydration and Clearing: a. Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol. b. Clear in two changes of xylene for 5 minutes each.

-

Mounting: a. Mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, and erythrocytes: Red

-

Collagen: Green

Visualization of Experimental Workflow

Caption: Workflow for Masson's Trichrome Staining.

Application Notes and Protocols for Protein Quantification Using Fast Green FCF in Gel Electrophoresis

A Note on "Acid Green 20": Initial searches for "this compound" did not yield specific, validated protocols for protein quantification in gel electrophoresis. It is possible that this is an uncommon or legacy name for a protein stain. Therefore, these application notes will focus on a well-documented and suitable alternative, Fast Green FCF (also known as Food Green 3 or FD&C Green No. 3, Colour Index No. 42053), which is an anionic triphenylmethane dye used for protein staining in various applications, including polyacrylamide gel electrophoresis (PAGE).

Introduction

Fast Green FCF provides a reliable method for the visualization and quantification of proteins separated by polyacrylamide gel electrophoresis. It binds to proteins, primarily through electrostatic interactions with basic amino acid residues.[1] While Coomassie Brilliant Blue is a more conventional choice, Fast Green FCF offers the advantage of being linear over a wider range of protein concentrations. This characteristic makes it particularly useful for quantitative analysis where protein amounts may vary significantly between samples. Quantification can be performed using colorimetric densitometry or, with appropriate imaging equipment, through infrared fluorescence, which offers high sensitivity.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fast Green FCF staining, with a comparison to the widely used Coomassie Brilliant Blue R-250 where data is available.

| Feature | Fast Green FCF | Coomassie Brilliant Blue R-250 |

| Linear Dynamic Range | Wider than Coomassie Blue R (e.g., 1-800 µg with dye elution[4], 10 ng - 20 µg with IR fluorescence[2]) | Good, but can be non-linear at high protein concentrations[5] |

| Sensitivity | Approx. 30% of Coomassie Blue R (colorimetric) | High (typically 30-100 ng per band)[5] |

| Staining Time | ~2 hours | 30 minutes to overnight[5] |

| Destaining Time | Variable, until background is clear | 2 hours to overnight[5] |

| Binding Mechanism | Electrostatic to basic amino acids[1] | Non-covalent, primarily with basic and hydrophobic amino acids[5] |

| Downstream Compatibility | Compatible with subsequent immunodetection[2] | Compatible with mass spectrometry |

Experimental Protocols

I. Preparation of Staining and Destaining Solutions

1. Fast Green FCF Staining Solution (0.1% w/v):

-

Fast Green FCF: 0.1 g

-

Methanol: 300 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: to 1 L

Dissolve the Fast Green FCF powder in the methanol and acetic acid mixture, then add deionized water to the final volume. Filter the solution if any particulates are visible.

2. Destaining Solution:

-

Methanol: 300 mL

-

Glacial Acetic Acid: 70 mL

-

Deionized Water: 630 mL

II. Staining and Destaining Protocol for Polyacrylamide Gels

This protocol is intended for standard SDS-PAGE gels.

-

Fixation: Following electrophoresis, place the gel in a clean container with a sufficient volume of a fixing solution (e.g., 50% methanol, 10% acetic acid) to fully immerse the gel. Gently agitate for at least 30 minutes. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.

-

Staining: Discard the fixing solution and add the 0.1% Fast Green FCF staining solution. Ensure the gel is fully submerged. Incubate with gentle agitation for approximately 2 hours at room temperature.

-

Destaining: Remove the staining solution (which can often be reused). Add the destaining solution and agitate gently. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear or pale green background.

-

Washing and Storage: After destaining, wash the gel with deionized water to remove residual acid and alcohol. The gel can be stored in deionized water at 4°C.

III. Protein Quantification

-

Image Acquisition:

-

Colorimetric: Scan the stained gel using a densitometer or a flatbed scanner with a transparency mode. For colorimetric analysis, scan at a wavelength of approximately 625 nm.

-

Infrared Fluorescence: For higher sensitivity, image the gel using an infrared imager. Fast Green FCF bound to protein fluoresces in the near-infrared spectrum.[2][3]

-

-

Data Analysis:

-

Use image analysis software to measure the intensity of the protein bands.

-

Create a standard curve using a series of known protein standards (e.g., Bovine Serum Albumin - BSA) run on the same gel.

-

Determine the concentration of the unknown protein samples by interpolating their band intensities on the standard curve. It is important to ensure that the band intensities of the unknown samples fall within the linear range of the standard curve.

-

Visualizations

Experimental Workflow for Protein Quantification

Caption: Workflow for protein quantification using Fast Green FCF.

Signaling Pathway of Dye-Protein Interaction

Caption: Electrostatic interaction between Fast Green FCF and protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of protein on gels and blots by infrared fluorescence of Coomassie blue and Fast Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of specific proteins in polyacrylamide gels by the elution of Fast Green FCF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes: Acid Green 20 for Fluorescence Microscopy in Cell Imaging

Disclaimer: The following application notes and protocols are a hypothetical guide. Acid Green 20 is not a commonly documented fluorescent probe for cell imaging. The information presented here is based on the typical properties and procedures for common green fluorescent dyes used in research and should be considered a theoretical template. Experimental validation is required.

Introduction

This compound is a water-soluble dye.[1][2][3] While traditionally used in the textile industry, its potential application in fluorescence microscopy for cellular imaging is explored in these notes.[4] This document provides a hypothetical framework for its use in staining and visualizing cellular components, particularly acidic organelles, in both live and fixed cells. The protocols and data are based on the characteristics of established green fluorescent probes.[5]

Hypothetical Photophysical and Staining Properties

For the purpose of this hypothetical application, we will assume this compound possesses the following photophysical properties, which are characteristic of common green fluorescent dyes used in cell imaging.

| Property | Hypothetical Value | Notes |

| Excitation Maximum (Ex) | ~490 nm | Compatible with standard 488 nm laser lines and FITC filter sets.[1] |

| Emission Maximum (Em) | ~520 nm | Emits in the green part of the spectrum, suitable for multiplexing with blue and red fluorescent probes.[1][5] |

| Recommended Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition to minimize cytotoxicity.[6] |

| Solvent | Dimethyl sulfoxide (DMSO) | A stock solution in DMSO is recommended for dilution into aqueous buffers or cell culture media before use.[1] |

| Cellular Target (Hypothesized) | Acidic Organelles | Weakly basic dyes can accumulate in acidic compartments like lysosomes and endosomes.[7][8] |

Experimental Protocols

Live-Cell Staining and Imaging

This protocol describes the staining of live cultured cells for the visualization of acidic organelles.

Materials:

-

Adherent or suspension cells cultured in appropriate medium.

-

"this compound" stock solution (1 mM in DMSO).

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fluorescence microscope with a suitable filter set (e.g., FITC or GFP).

Protocol:

-

Cell Preparation:

-

For adherent cells, seed them on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

For suspension cells, gently pellet and resuspend them in fresh culture medium.

-

-

Staining Solution Preparation:

-

Prepare a 1X working solution of "this compound" by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the 1X "this compound" working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.[6]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or live-cell imaging medium.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate excitation and emission filters (~490 nm excitation and ~520 nm emission).[1]

-

Fixed-Cell Staining and Imaging

This protocol is for staining cells that have been previously fixed.

Materials:

-

Cells cultured on coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

0.1% Triton™ X-100 in PBS (Permeabilization Buffer).

-

"this compound" stock solution (1 mM in DMSO).

-

PBS, pH 7.4.

-

Antifade mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Fixation:

-

Wash cells briefly with PBS.

-

Add 4% PFA and incubate for 15 minutes at room temperature.[9]

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[9]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a 1X working solution of "this compound" (1-10 µM) in PBS.

-

Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the coverslips.

-

Image using a fluorescence microscope.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and imaging cells with a fluorescent dye like "this compound".

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Live Cell Labeling Kit - Green Fluorescence (Ex405nm) - Cytopainter (ab187967) | Abcam [abcam.com]

- 3. biotium.com [biotium.com]

- 4. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. era-chair.am [era-chair.am]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for Acid Green 20 in Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 20 (C.I. 20495) is a water-soluble, anionic diazo dye traditionally used in the textile industry for dyeing materials such as wool, silk, and nylon.[1][2] As an acid dye, its staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and positively charged components within biological specimens.[3][4] This property suggests its potential utility in histological and cytological applications as a counterstain for cytoplasm, muscle, and connective tissue proteins.[3][5]

While established protocols for the use of this compound in cell staining are not widely documented, this guide provides a comprehensive starting point for researchers interested in evaluating its efficacy. The protocols outlined below are based on the general principles of acid dye staining in histology and may require optimization for specific cell types and experimental conditions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, providing essential information for solution preparation and experimental design.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [2] |

| C.I. Number | 20495 | [1][2] |

| CAS Number | 5850-39-5 | [1][2] |

| Molecular Formula | C₂₂H₁₆N₆Na₂O₇S₂ | [1][2] |

| Molecular Weight | 586.51 g/mol | [1][2] |

| Appearance | Dark green to black powder | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

Staining Principle

Acid dyes are anionic, carrying a net negative charge due to the presence of sulfonic acid groups. In an acidic environment, proteins within the cell cytoplasm and extracellular matrix become protonated, exposing positively charged amino groups. This creates an electrostatic attraction, leading to the binding of the negatively charged this compound dye to these protein-rich structures, resulting in a green coloration. The staining intensity is pH-dependent and is generally enhanced under acidic conditions.[3]

Caption: Mechanism of this compound staining.

Experimental Protocols

Disclaimer: The following protocols are suggested starting points and should be optimized for your specific cell type, fixation method, and imaging system.

I. Preparation of Staining Solutions

A. Stock Solution (1% w/v)

-

Weigh 1 g of this compound powder.

-

Dissolve in 100 mL of deionized or distilled water.

-

Stir until fully dissolved. Gentle heating may be required.

-

Store in a light-protected container at room temperature.

B. Working Solution (0.1% - 0.5% w/v)

-

Dilute the 1% stock solution with deionized or distilled water to the desired concentration.

-

To enhance staining, acidify the working solution by adding 0.5 mL to 1 mL of glacial acetic acid per 100 mL of solution. The optimal pH should be determined empirically.

II. Protocol for Staining Adherent Cells on Coverslips

This protocol assumes cells have been cultured on glass coverslips and are ready for staining.

-

Fixation:

-

Wash cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

(Optional) Nuclear Counterstaining:

-

If a nuclear counterstain is desired, incubate the fixed cells with a suitable nuclear stain (e.g., Hematoxylin or DAPI) according to the manufacturer's instructions.

-

Wash thoroughly with PBS.

-

-

Staining with this compound:

-

Immerse the coverslips in the this compound working solution for 1-5 minutes. The optimal time will vary depending on the desired staining intensity.

-

Briefly rinse the coverslips in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

To reduce background staining and increase contrast, briefly dip the coverslips in 70% ethanol or a weak acid solution (e.g., 0.1% acetic acid). Monitor the differentiation process under a microscope.

-

-

Dehydration and Mounting:

-

Dehydrate the samples by sequential immersion in 70%, 95%, and 100% ethanol (2 minutes each).

-

Clear the samples by immersing in xylene or a xylene substitute for 5 minutes.

-

Mount the coverslips onto glass slides using a compatible mounting medium.

-

Caption: Workflow for staining adherent cells with this compound.

Safety Precautions

This compound may cause eye and skin irritation upon contact.[6] It is also harmful if swallowed.[6] Always handle the powder and solutions in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |

| pH of the staining solution is not optimal. | Add acetic acid to the working solution to lower the pH. | |

| Overstaining or High Background | Staining time is too long. | Reduce the incubation time. |

| Inadequate rinsing. | Ensure thorough rinsing after the staining step. | |

| Dye concentration is too high. | Use a more dilute working solution (e.g., 0.1% or lower). | |

| Lack of differentiation. | Introduce or extend the differentiation step. |

Conclusion

This compound presents a potential alternative for cytoplasmic and extracellular matrix staining in various cell biology applications. The provided protocols, based on the established principles of acid dye staining, offer a solid foundation for researchers to explore its utility. Due to the empirical nature of histological staining, optimization of parameters such as dye concentration, pH, and incubation time is crucial for achieving the desired results.

References

- 1. This compound - Acid Dark Green B - Acid Green B from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 5. stainsfile.com [stainsfile.com]

- 6. cncolorchem.com [cncolorchem.com]

Staining nucleic acids in dead cells with an Acid Green 20 based method.

Disclaimer: Initial research did not yield any established protocols for the use of Acid Green 20 as a nucleic acid stain for identifying dead cells. The following application notes and protocols are based on the principles of commercially available, scientifically validated green fluorescent nucleic acid stains that are impermeant to live cells and stain the nuclei of dead cells. These dyes, such as SYTOX™ Green and DyeTOX™ Green, serve as reliable alternatives for viability assessment in research and drug development.

Application Notes

Principle of Dead Cell Staining

This method utilizes a high-affinity green fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live cells. In contrast, cells with compromised membranes, a hallmark of cell death, are permeable to the dye. Upon entry into a dead cell, the dye binds to nucleic acids, leading to a significant enhancement of its fluorescence. This differential staining allows for the clear distinction between live and dead cell populations in a sample. The bright green fluorescence emitted upon nucleic acid binding can be visualized using fluorescence microscopy or quantified by flow cytometry.

Applications

-

Viability Assessment: A straightforward and reliable method to determine the percentage of dead cells in a cell culture population.

-

Cytotoxicity Assays: To evaluate the cytotoxic effects of chemical compounds or therapeutic agents on cell lines.

-

Monitoring Cell Health: Routine monitoring of cell culture health and integrity.

-

Exclusion of Non-viable Cells in Analysis: For excluding dead cells from analysis in techniques like flow cytometry to ensure data accuracy.

Advantages

-

High Specificity for Dead Cells: The dye is cell-impermeant, ensuring that only cells with compromised membranes are stained.

-

Bright and Photostable Signal: Produces a strong and stable fluorescent signal upon binding to nucleic acids.

-

Simple and Rapid Protocol: The staining procedure is quick and can be easily incorporated into existing workflows.

-

Compatibility: Can be used in conjunction with other fluorescent probes for multi-parameter analysis.

Quantitative Data Summary

The following tables provide an overview of the typical characteristics of a green fluorescent dead cell stain and example data from a cytotoxicity assay.

| Parameter | Value | Reference |

| Excitation Maximum | ~504 nm | [1] |

| Emission Maximum | ~523 nm | [1] |

| Recommended Concentration | 10 nM - 1 µM | [1] |

| Instrument Compatibility | Fluorescence Microscope, Flow Cytometer | |

| Storage | ≤–20°C, Protect from light | [1][2] |

| Treatment Group | % Dead Cells (Fluorescence Microscopy) | Mean Fluorescence Intensity (Flow Cytometry) |

| Untreated Control | 3.5% | 150 |

| Vehicle Control | 4.2% | 180 |

| Compound X (10 µM) | 45.8% | 2500 |

| Compound X (50 µM) | 89.1% | 8750 |

Experimental Protocols

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of the green fluorescent nucleic acid stain in dimethyl sulfoxide (DMSO).[2]

-

Staining Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1 µM) in a phosphate-free buffer such as Hank's Balanced Salt Solution (HBSS).[1] It is recommended to determine the optimal concentration for your specific cell type and application, typically in the range of 10 nM to 1 µM.[1]

Cell Preparation

-

Culture cells under desired experimental conditions.

-

For adherent cells, gently detach them from the culture vessel using a non-enzymatic cell dissociation solution or trypsin.

-

For suspension cells, collect them by centrifugation.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Resuspend the cells in the desired buffer for staining at a concentration of 1 x 10^6 cells/mL.

Staining Protocol for Fluorescence Microscopy

-

Seed cells in a suitable imaging dish or plate.

-

After experimental treatment, remove the culture medium and wash the cells once with PBS.

-

Add the prepared staining solution to cover the cells.

-

Incubate for 15-30 minutes at room temperature, protected from light.[1]

-

Remove the staining solution and wash the cells two to three times with a phosphate-free buffer.[1]

-

Image the cells using a fluorescence microscope with a standard GFP or FITC filter set.[1] Live cells will show minimal to no fluorescence, while dead cells will exhibit bright green nuclear staining.